molecular formula C14H11BrN2O2S B2784982 4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide CAS No. 1448070-18-5

4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide

Cat. No.: B2784982
CAS No.: 1448070-18-5
M. Wt: 351.22
InChI Key: LSRLDJMVZRYMSC-UHFFFAOYSA-N
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Description

4-Bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide is a synthetic small molecule developed for anticancer research, integrating two privileged pharmacophores: a brominated thiophene carboxamide and an oxindole (1-methyl-2-oxoindoline) scaffold. The bromothiophene carboxamide core is a structure of significant interest in medicinal chemistry, with extensive literature demonstrating its role as a biomimetic of potent anticancer agents like Combretastatin A-4 (CA-4) . This scaffold is known to interact with targets such as the tubulin-colchicine binding pocket, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis . Furthermore, thiophene carboxamide derivatives have been shown to exhibit cytotoxic effects through various mechanisms, including caspase 3/7 activation, mitochondrial depolarization, and the disruption of redox homeostasis in cancer cells . The oxindole moiety is another well-established structure in drug discovery, frequently found in compounds with diverse biological activities . The integration of these two systems into a single molecule is a strategic approach to developing novel therapeutic candidates. Research on closely related analogs has shown promising antiproliferative activity against a range of cancer cell lines, including melanoma (A375), breast carcinoma (MCF-7), and colorectal cancer (HT-29) . This compound is supplied as a high-purity material intended for use in biochemical and cell-based assays to investigate its mechanism of action and efficacy in various disease models. This product is for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-bromo-N-(1-methyl-2-oxo-3H-indol-5-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2S/c1-17-11-3-2-10(4-8(11)5-13(17)18)16-14(19)12-6-9(15)7-20-12/h2-4,6-7H,5H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRLDJMVZRYMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

  • N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide (): Features a pyridinyl substituent instead of the indolinone group.
  • 5-Nitro-N-(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)thiophene-2-carboxamide (): Incorporates a nitro group on the thiophene and a trifluoromethoxy-substituted thiazole.
  • N-Alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamides (): Contains benzimidazole and alkyl substituents.

Key Structural Differences :

  • Bromine at the thiophene 4-position may increase electrophilicity, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to nitro or methyl substituents .

Antibacterial Efficacy

  • N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide Analogues : Exhibit broad-spectrum activity against Staphylococcus aureus, Klebsiella pneumoniae, and multidrug-resistant Salmonella enterica and Acinetobacter baumannii .
  • Nitrothiophene Carboxamides (e.g., Compound 16 in ): Demonstrate narrow-spectrum activity, likely due to the electron-withdrawing nitro group reducing membrane permeability .
  • Target Compound: The indolinone moiety may enhance binding to bacterial targets (e.g., enzymes or DNA) compared to simpler aryl groups, but experimental data are lacking .

Pharmaceutical Properties

  • N-Alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamides : Moderate solubility (30–50 μg/mL) and high permeability (≥30 × 10⁻⁶ cm/sec), though hydrophobicity (logP 3–5) may limit bioavailability .
  • Target Compound: The polar indolinone group could improve solubility relative to benzimidazole-containing analogs, but bromine may increase molecular weight and logP, counteracting this effect .

Electronic and Reactivity Profiles

  • DFT studies on (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline reveal high electrophilicity (low LUMO energy) and nucleophilicity indices, suggesting reactivity toward electrophilic targets .

Data Table: Comparative Analysis

Compound Key Substituents Antibacterial Activity Synthesis Method Solubility Permeability
4-Bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide 1-Methyl-2-oxoindolin-5-yl, Br Not reported Likely amide coupling Not reported Not reported
N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide 4-Methylpyridin-2-yl, Br Broad-spectrum (Gram+/-) Suzuki-Miyaura coupling Moderate (30–50 µg/mL) ≥30 ×10⁻⁶ cm/sec
5-Nitro-N-(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)thiophene-2-carboxamide Nitro, CF3O-phenylthiazole Narrow-spectrum Suzuki-like coupling Not reported Not reported
N-Alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamide Benzimidazole, alkyl Not reported Amide coupling 30–50 µg/mL ≥30 ×10⁻⁶ cm/sec

Biological Activity

4-Bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide is a synthetic compound belonging to the class of indole derivatives. This class has been widely studied for its diverse biological activities, including anticancer properties. The compound's structure combines the indole core with a thiophene moiety, which may contribute to its unique biological profile.

Target Enzymes : The primary target of 4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide is the caspase-3 enzyme , which plays a crucial role in the apoptotic pathways of cells. By activating procaspase-3, this compound can induce apoptosis in cancer cells, making it a potential therapeutic agent against various malignancies.

Biochemical Pathways : The compound affects apoptotic pathways, leading to significant cytotoxicity against several human cancer cell lines, including:

  • Colon cancer : SW620
  • Prostate cancer : PC-3
  • Lung cancer : NCI-H23

The biochemical properties of this compound are largely influenced by its indole nucleus, which has a high affinity for multiple receptors. This interaction can result in various cellular effects, including:

  • Inhibition or activation of enzymes
  • Modulation of gene expression
  • Potential anti-inflammatory and antimicrobial activities

Research Findings

Recent studies have shown that 4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide exhibits notable cytotoxic effects. For instance, in vitro assays demonstrated that this compound significantly inhibited the proliferation of cancer cell lines at nanomolar concentrations.

Case Studies

  • Cytotoxicity Assays : In a study assessing the antiproliferative activity of various compounds, 4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide showed promising results with IC50 values in the low micromolar range against SW620 and PC-3 cell lines.
  • Mechanistic Studies : Further investigations into its mechanism revealed that the compound induces cell cycle arrest and apoptosis in treated cells, as evidenced by flow cytometry analyses.

Comparative Analysis

To understand the unique properties of 4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide, it is beneficial to compare it with other indole derivatives:

Compound NameStructure TypeNotable Activity
Indole-3-acetic acidPlant hormoneGrowth regulation in plants
Indole-3-carbinolAnticancer agentInduces apoptosis in breast cancer cells
5-BromoindoleOrganic synthesisVarious applications in medicinal chemistry

Preparation Methods

The synthesis of 4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide typically involves:

  • Formation of the Indole Core : Utilizing Fischer indole synthesis.
  • Bromination : Introducing bromine using N-bromosuccinimide (NBS).
  • Coupling Reaction : Reacting the brominated indole with thiophene-2-carboxylic acid using coupling reagents like EDCI and HOBt.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized for higher yield?

  • Synthetic Routes :

  • Step 1 : Bromination of thiophene-2-carboxylic acid derivatives using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 60–80°C to introduce the 4-bromo substituent .
  • Step 2 : Amide coupling via carbodiimide-mediated (e.g., EDC/HOBt) reactions between 4-bromothiophene-2-carboxylic acid and 1-methyl-2-oxoindolin-5-amine. Solvent choice (e.g., DCM or THF) and temperature (0–25°C) critically influence coupling efficiency .
  • Alternative : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing the indoline moiety, though this requires pre-functionalized boronates .
    • Optimization :
  • Catalyst Loading : 5–10 mol% Pd(PPh₃)₄ for coupling reactions .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How is the structural integrity and purity of this compound confirmed in academic research?

  • Characterization Methods :

  • NMR Spectroscopy :
  • ¹H NMR : Expected signals include δ 7.8–8.1 ppm (thiophene H-3/H-5), δ 6.5–7.2 ppm (indoline aromatic protons), and δ 3.1–3.3 ppm (N-methyl group) .
  • ¹³C NMR : Carbonyl peaks at δ 165–170 ppm (amide C=O) and δ 175–180 ppm (indoline ketone) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺) with exact mass matching the molecular formula (C₁₄H₁₀BrN₂O₂S) within 3 ppm error .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. What mechanistic insights exist regarding the biological activity of this compound, particularly in modulating cellular signaling pathways?

  • Proposed Mechanisms :

  • Kinase Inhibition : The bromothiophene scaffold may competitively bind ATP pockets in kinases (e.g., JAK2 or EGFR), as seen in structurally similar compounds .
  • Receptor Modulation : The indoline-2-one moiety mimics natural ligands (e.g., serotonin derivatives), potentially interacting with GPCRs or nuclear receptors .
    • Experimental Validation :
  • Enzyme Assays : IC₅₀ determination via fluorescence-based kinase assays (e.g., ADP-Glo™) .
  • Cellular Pathways : Transcriptomic profiling (RNA-seq) to identify dysregulated genes post-treatment .

Q. How do computational models (e.g., molecular docking) predict the interaction between this compound and its biological targets, and what experimental validations are required?

  • Computational Workflow :

  • Docking Software : AutoDock Vina or Schrödinger Suite for binding pose prediction.
  • Target Selection : Prioritize kinases (PDB: 4HJO) or GPCRs (PDB: 6OS2) based on structural homology .
    • Validation Strategies :
  • Site-Directed Mutagenesis : Introduce mutations (e.g., T790M in EGFR) to assess binding affinity shifts .
  • SPR Analysis : Measure real-time binding kinetics (ka/kd) to confirm docking predictions .

Q. What are the observed contradictions in the literature regarding the compound’s physicochemical properties or bioactivity, and how can they be resolved?

  • Contradictions :

  • Solubility : Discrepancies in aqueous solubility (reported as 0.1–1.2 mg/mL in PBS) due to polymorphic forms .
  • Bioactivity : Variable IC₅₀ values (e.g., 2–50 μM in kinase assays) attributed to differences in cell lines or assay conditions .
    • Resolution Methods :
  • Polymorph Screening : Use differential scanning calorimetry (DSC) and PXRD to identify stable forms .
  • Standardized Assays : Adopt CLSI guidelines for antimicrobial testing or NIH/NCATS protocols for kinase assays .

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